2-Methoxy-4-nitrobenzaldehyde
Overview
Description
2-Methoxy-4-nitrobenzaldehyde is a chemical compound used in the preparation of N-((oxazolyl)phenyl)chromanecarboxamide derivatives, which are therapeutically active substances for the treatment of retinal diseases .
Synthesis Analysis
2-Methoxy-4-nitrobenzaldehyde can be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide . It’s also reported to be a building block used in the preparation of 5-aryloxazoles .Molecular Structure Analysis
The molecular formula of 2-Methoxy-4-nitrobenzaldehyde is C8H7NO4 . The structure of this compound can be represented as O2NC6H3(OCH3)CHO .Chemical Reactions Analysis
2-Methoxy-4-nitrobenzaldehyde is used in the preparation of N-((oxazolyl)phenyl)chromanecarboxamide derivatives . It’s also used as a building block in the preparation of 5-aryloxazoles .Physical And Chemical Properties Analysis
2-Methoxy-4-nitrobenzaldehyde is a solid at 20°C . It has a density of 1.3±0.1 g/cm3, a boiling point of 354.7±27.0 °C at 760 mmHg, and a melting point of 120-124 °C . It has a molar refractivity of 46.2±0.3 cm3 and a molar volume of 136.9±3.0 cm3 .Scientific Research Applications
Preparation of N-((oxazolyl)phenyl)chromanecarboxamide Derivatives
Scientific Field
Pharmaceutical Chemistry
Application Summary
2-Methoxy-4-nitrobenzaldehyde is used in the preparation of N-((oxazolyl)phenyl)chromanecarboxamide derivatives . These derivatives are therapeutically active substances for the treatment of retinal diseases .
Method of Application
While the exact method of application is not specified, it typically involves organic synthesis techniques. The 2-Methoxy-4-nitrobenzaldehyde would be reacted with other reagents under controlled conditions to form the desired product.
Results or Outcomes
The resulting N-((oxazolyl)phenyl)chromanecarboxamide derivatives are used as therapeutically active substances for the treatment of retinal diseases .
Synthesis of 2-Methoxy-4-nitrobenzamide
Scientific Field
Organic Chemistry
Application Summary
2-Methoxy-4-nitrobenzoic acid, which can be synthesized from 2-Methoxy-4-nitrobenzaldehyde, is used as a starting material in the synthesis of 2-Methoxy-4-nitrobenzamide . This nitroamide derivative has potential applications in various chemical reactions.
Method of Application
The exact method of application is not specified, but it would involve standard organic synthesis techniques. The 2-Methoxy-4-nitrobenzoic acid would be reacted with an amine under controlled conditions to form the desired product.
Results or Outcomes
The resulting 2-Methoxy-4-nitrobenzamide is a nitroamide derivative that can be used in various chemical reactions .
Preparation of 5-Aryloxazoles
Application Summary
2-Methoxy-4-nitrobenzaldehyde is used as a building block in the preparation of 5-aryloxazoles . Aryloxazoles are a class of organic compounds that have potential applications in various chemical reactions.
Method of Application
The exact method of application is not specified, but it would involve standard organic synthesis techniques. The 2-Methoxy-4-nitrobenzaldehyde would be reacted with other reagents under controlled conditions to form the desired product.
Results or Outcomes
The resulting 5-aryloxazoles can be used in various chemical reactions .
Safety And Hazards
2-Methoxy-4-nitrobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also suspected of causing genetic defects . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
2-methoxy-4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBUUZXTHMCZQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374862 | |
Record name | 2-Methoxy-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-nitrobenzaldehyde | |
CAS RN |
136507-15-8 | |
Record name | 2-Methoxy-4-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136507-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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